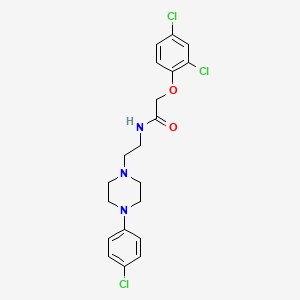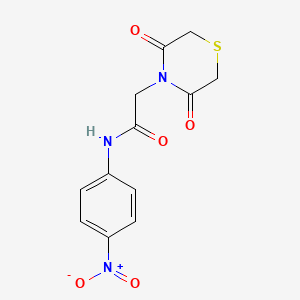
7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), involves a multi-step process starting from naphthalene-2,3-diol. This process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation . Although the target compound is different, similar synthetic strategies could potentially be applied to synthesize 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, with appropriate modifications to introduce the amino group and the dimethyl substitutions at the correct positions on the naphthalene framework.
Molecular Structure Analysis
The molecular structure of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is not analyzed in the provided papers. However, the structure of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene was studied using high-field 1H NMR, revealing that the compound likely exists as a mixture of conformers . This suggests that the molecular structure of the compound may also exhibit conformational flexibility, which could influence its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. However, they do provide insights into the reactivity of similar compounds. For instance, the methylation of the amino group in 6,7-ADTN was found to abolish its DA1 dopamine agonist activity, indicating a steric intolerance by the receptor . This suggests that modifications to the amino group or the introduction of steric bulk in related compounds can significantly impact their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one are not discussed in the provided papers. However, the synthesis and modifications of related compounds imply that the physical properties such as solubility, melting point, and stability could be influenced by the specific functional groups and the overall molecular conformation . The chemical properties, including reactivity and biological activity, are likely to be affected by the presence of the amino group and the dimethyl groups, as seen in the case of the 2-methylated derivative of 6,7-ADTN .
Aplicaciones Científicas De Investigación
Antiproliferative Applications
Anticancer Activity : Some derivatives of 7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one demonstrated significant anticancer activity. Particularly, compounds synthesized from longifolene showed promising results against various human cancer cell lines, offering insights into potential cancer treatments (Zhu et al., 2020).
Mast Cell Stabilization : Derivatives of 4-amino-3,4-dihydronaphthalen-1(2H)-ones were explored for their potential in modulating allergic and inflammatory responses by stabilizing mast cells. These cyclic analogues showed interesting in vitro and in vivo activities (Barlow et al., 2011).
Chemical Synthesis and Modification
Polyketide Derivatives : A study on desert endophytic fungus Paraphoma sp. led to the discovery of new polyketides derived from 3,4-dihydronaphthalen-1(2H)-one. These compounds, analyzed through NMR data and CD experiments, suggest interesting pathways in polyketide biosynthesis and post-modification reactions (Li et al., 2018).
Boron Containing Compounds : The design and synthesis of boron-containing compounds based on 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one explored their potential as retinoic acid receptor (RAR) agonists. This study highlights the versatility of this chemical structure in medicinal chemistry (Das et al., 2012).
Biological and Pharmacological Research
GABAA Receptors Targeting : Compounds based on 3,4-dihydronaphthalen-1(2H)-ones exhibited high binding affinity for the benzodiazepine site of GABAA receptors. This research opens up new possibilities in neuropharmacology, particularly for compounds targeting specific GABAA receptor subtypes (Szekeres et al., 2004).
Bcl-2 Protein Inhibition : New derivatives of 3,4-dihydronaphthalen-1(2H)-one were synthesized and evaluated for their antitumor activities. These compounds showed promise in targeting the Bcl-2 protein, a notable target in cancer research (Wang et al., 2017).
Propiedades
IUPAC Name |
7-amino-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKNKXDKJMXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)


![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2548626.png)
![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2548632.png)